molecular formula C10H21N2O6P B13986134 cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide CAS No. 20133-67-9

cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide

Cat. No.: B13986134
CAS No.: 20133-67-9
M. Wt: 296.26 g/mol
InChI Key: YHGNTPXRVLMZRA-UHFFFAOYSA-N
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Description

Cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is a complex organophosphorus compound It is characterized by the presence of a cyclopentanamine moiety and a dioxaphosphinane ring, which is substituted with ethyl, hydroxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide typically involves multi-step organic reactions. One common approach is to start with cyclopentanamine and introduce the dioxaphosphinane ring through a series of condensation and substitution reactions. The nitro group can be introduced via nitration, while the hydroxy and ethyl groups are added through controlled substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and specific temperature and pressure conditions to drive the reactions to completion .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphine oxides, while reduction can produce amines .

Scientific Research Applications

Cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present. The nitro group, for example, can participate in redox reactions, while the dioxaphosphinane ring can interact with metal ions and other cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

20133-67-9

Molecular Formula

C10H21N2O6P

Molecular Weight

296.26 g/mol

IUPAC Name

cyclopentanamine;5-ethyl-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C5H10NO6P.C5H11N/c1-2-5(6(7)8)3-11-13(9,10)12-4-5;6-5-3-1-2-4-5/h2-4H2,1H3,(H,9,10);5H,1-4,6H2

InChI Key

YHGNTPXRVLMZRA-UHFFFAOYSA-N

Canonical SMILES

CCC1(COP(=O)(OC1)O)[N+](=O)[O-].C1CCC(C1)N

Origin of Product

United States

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